molecular formula C22H37Br B578075 1-(Bromomethyl)-4-pentadecyl-benzene CAS No. 1306684-86-5

1-(Bromomethyl)-4-pentadecyl-benzene

Cat. No.: B578075
CAS No.: 1306684-86-5
M. Wt: 381.442
InChI Key: QLPLTWXBDVRYOE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-pentadecyl-benzene is an organic compound belonging to the class of bromobenzenes It features a benzene ring substituted with a bromomethyl group at the 1-position and a pentadecyl chain at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-pentadecyl-benzene typically involves the bromination of 4-pentadecylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the alcohol with the brominating agent in an inert solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-pentadecyl-benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-pentadecyl-benzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-pentadecyl-benzene primarily involves its reactivity as a bromomethylating agent. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of various substituted products. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring acts as an electron-rich center .

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the long alkyl chain.

    4-Bromomethyl-biphenyl: Contains an additional phenyl ring.

    1-Bromo-4-pentadecyl-benzene: Similar but lacks the bromomethyl group.

Uniqueness: 1-(Bromomethyl)-4-pentadecyl-benzene is unique due to the presence of both a long alkyl chain and a reactive bromomethyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-4-pentadecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(20-23)19-17-21/h16-19H,2-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPLTWXBDVRYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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